molecular formula C16H14N2 B13606309 1H-Imidazole, 5-(diphenylmethyl)- CAS No. 7189-66-4

1H-Imidazole, 5-(diphenylmethyl)-

Cat. No.: B13606309
CAS No.: 7189-66-4
M. Wt: 234.29 g/mol
InChI Key: BEQGFWRTESSGOM-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-(diphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-(diphenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted alkynes with benzonitrile in the presence of a base such as t-BuOK at elevated temperatures . Another approach involves the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions that allow for the efficient synthesis of highly substituted imidazoles. These methods are designed to be scalable and environmentally friendly, utilizing catalysts and conditions that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 5-(diphenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

1H-Imidazole, 5-(diphenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-(diphenylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biological processes. The diphenylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound, which lacks the diphenylmethyl substitution.

    2-Phenylimidazole: Another derivative with a phenyl group at the 2-position.

    4,5-Diphenylimidazole: A derivative with phenyl groups at both the 4 and 5 positions.

Uniqueness: 1H-Imidazole, 5-(diphenylmethyl)- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity. The diphenylmethyl group provides steric and electronic effects that differentiate it from other imidazole derivatives .

Properties

CAS No.

7189-66-4

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-benzhydryl-1H-imidazole

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-17-12-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18)

InChI Key

BEQGFWRTESSGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CN3

Origin of Product

United States

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